molecular formula C16H15ClN4OS B11138377 5-(2-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

5-(2-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11138377
M. Wt: 346.8 g/mol
InChI Key: OWGSIQMWOBYNMQ-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an imidazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biology, the compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications .

Medicine

In medicine, the compound has shown promise as a therapeutic agent.

Industry

In industry, the compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H15ClN4OS

Molecular Weight

346.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H15ClN4OS/c1-10-21-14(15(23-10)12-4-2-3-5-13(12)17)16(22)19-7-6-11-8-18-9-20-11/h2-5,8-9H,6-7H2,1H3,(H,18,20)(H,19,22)

InChI Key

OWGSIQMWOBYNMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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